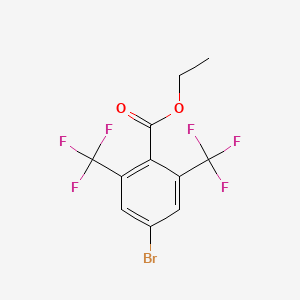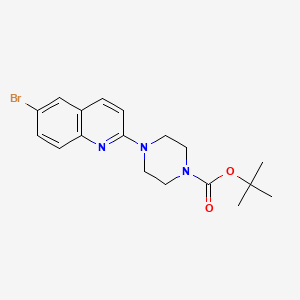![molecular formula C9H10F3N B14028948 [(S)-alpha-(Trifluoromethyl)-2-methylbenzyl]amine CAS No. 929804-91-1](/img/structure/B14028948.png)
[(S)-alpha-(Trifluoromethyl)-2-methylbenzyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(S)-alpha-(Trifluoromethyl)-2-methylbenzyl]amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to the alpha position of the benzylamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-alpha-(Trifluoromethyl)-2-methylbenzyl]amine typically involves the nucleophilic trifluoromethylation of aromatic, aliphatic, and alpha, beta-unsaturated sulfonaldimines. One common method utilizes TMSCF3 and tetrabutylammonium (triphenylsilyl) difluorosilicate (TBAT) to achieve efficient nucleophilic trifluoromethylation, yielding the corresponding sulfonamide adducts in good to excellent yields . Another approach involves the use of Ruppert’s reagent (Me3SiCF3) promoted by a P(t-Bu)3-DMF system to convert imines to the desired alpha-trifluoromethyl amines .
Industrial Production Methods
Industrial production methods for this compound often involve scalable one-pot synthesis techniques. For example, a CF3SO2Na-based trifluoromethylation of secondary amines has been developed, which can be extended to the synthesis of perfluoroalkyl amines using RfSO2Na . This method is advantageous due to its good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials.
Analyse Des Réactions Chimiques
Types of Reactions
[(S)-alpha-(Trifluoromethyl)-2-methylbenzyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as zinc for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with different functional groups replacing the trifluoromethyl group.
Applications De Recherche Scientifique
[(S)-alpha-(Trifluoromethyl)-2-methylbenzyl]amine has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of [(S)-alpha-(Trifluoromethyl)-2-methylbenzyl]amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
[(S)-alpha-(Trifluoromethyl)-2-methylbenzyl]amine can be compared with other similar compounds, such as:
Fluoxetine: An antidepressant drug with a trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Efavirenz: An anti-HIV agent with a trifluoromethyl group, used in the treatment of HIV infections.
Celecoxib: A painkiller with a trifluoromethyl group, used for its anti-inflammatory properties.
These compounds share the presence of a trifluoromethyl group, which contributes to their unique chemical and biological properties
Propriétés
Numéro CAS |
929804-91-1 |
|---|---|
Formule moléculaire |
C9H10F3N |
Poids moléculaire |
189.18 g/mol |
Nom IUPAC |
(1S)-2,2,2-trifluoro-1-(2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H10F3N/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m0/s1 |
Clé InChI |
HBPCGCQLMHJYHR-QMMMGPOBSA-N |
SMILES isomérique |
CC1=CC=CC=C1[C@@H](C(F)(F)F)N |
SMILES canonique |
CC1=CC=CC=C1C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


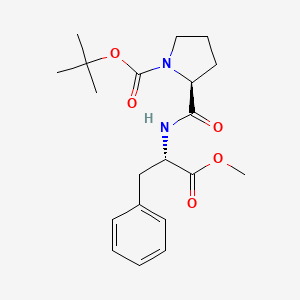
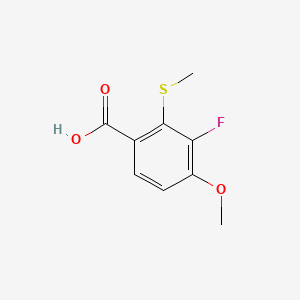

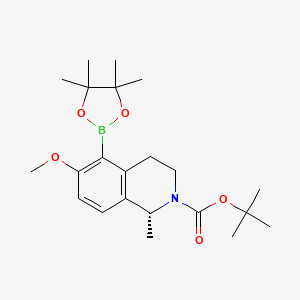
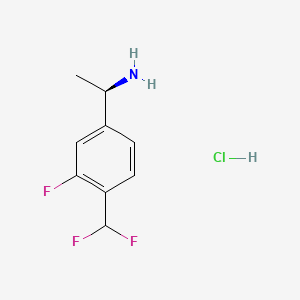
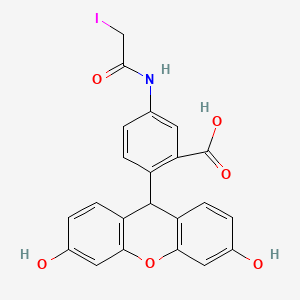
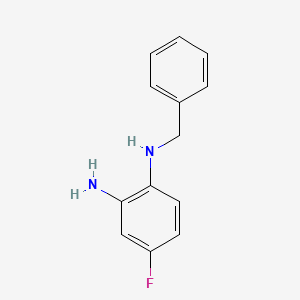
![2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one](/img/structure/B14028920.png)
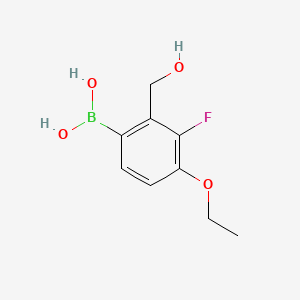
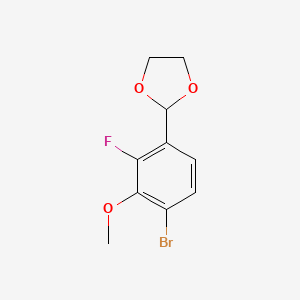
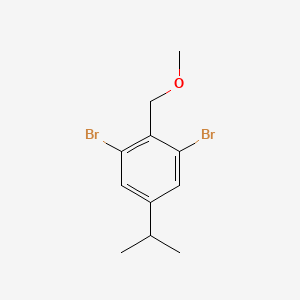
![1-[(3,3-dimethylcyclobutyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14028934.png)
